molecular formula C10H14O B11727962 Benzene, 1-methyl-4-(1-methylethoxy)- CAS No. 22921-10-4

Benzene, 1-methyl-4-(1-methylethoxy)-

Cat. No.: B11727962
CAS No.: 22921-10-4
M. Wt: 150.22 g/mol
InChI Key: ZHNNNPIVFOUVOO-UHFFFAOYSA-N
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Description

1-Isopropoxy-4-methylbenzene, also known as p-cymene, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where a methyl group and an isopropoxy group are attached to the benzene ring. This compound is known for its pleasant aromatic odor and is commonly used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropoxy-4-methylbenzene can be synthesized through several methods. One common approach involves the etherification of p-cresol (4-methylphenol) with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-isopropoxy-4-methylbenzene often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as hydroxyl protection, bromine substitution, etherification, and deprotection . These steps ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated or nitrated derivatives of 1-isopropoxy-4-methylbenzene.

Scientific Research Applications

1-Isopropoxy-4-methylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The compound’s aromatic structure allows it to participate in various biochemical pathways, potentially influencing oxidative stress and microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropoxy-4-methylbenzene is unique due to its specific functional groups, which confer distinct chemical and physical properties. Its isopropoxy group enhances its solubility and reactivity compared to similar compounds, making it valuable in various applications.

Properties

CAS No.

22921-10-4

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-methyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H14O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

ZHNNNPIVFOUVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C

Origin of Product

United States

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